![molecular formula C17H17N3O4S2 B2629168 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034272-42-7](/img/structure/B2629168.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as OTS964, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapy.
Scientific Research Applications
- Researchers have synthesized novel thieno[3,2-d]pyrimidine derivatives, including compounds based on this structure, as potent antitumor agents . Specifically, these derivatives were designed as EZH2 inhibitors .
- Preliminary SAR studies indicated that piperidine-2,6-dione was suitable for a P1 moiety, and benzyl-linked morpholine was beneficial for a P5 moiety, enhancing antitumor activity .
- Compound 12e significantly affected lymphoma cell morphology and induced apoptosis in SU-DHL-6 cells in a concentration-dependent manner .
- A related compound with dichloro substitution in the benzenesulfonyl moiety exhibited potent photobiological activity, increasing melanin synthesis in murine B16 cells .
Antitumor Activity
Structure–Activity Relationship (SAR)
Cell Morphology and Apoptosis
Photobiological Applications
Custom Synthesis and Derivatives
Mechanism of Action
Target of Action
The primary target of the compound 3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing .
Mode of Action
3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the methylation of histones, thereby influencing gene expression .
Biochemical Pathways
The inhibition of EZH2 by 3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide affects the histone methylation pathway . This can lead to changes in gene expression and affect various downstream cellular processes .
Result of Action
The inhibition of EZH2 by 3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide can lead to changes in gene expression . This can result in antitumor activity, as observed in studies on cancer cell lines such as SU-DHL-6, WSU-DLCL-2, and K562 .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-15(7-11-26(23,24)13-4-2-1-3-5-13)18-8-9-20-12-19-14-6-10-25-16(14)17(20)22/h1-6,10,12H,7-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWLOGTVEOZVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.